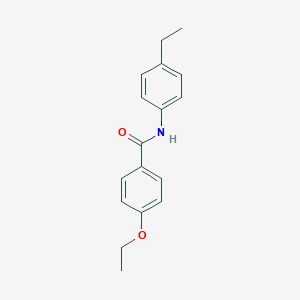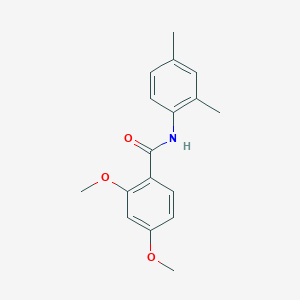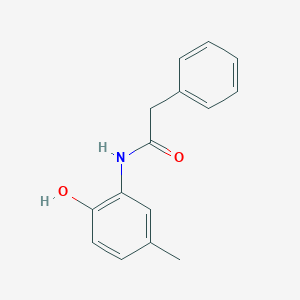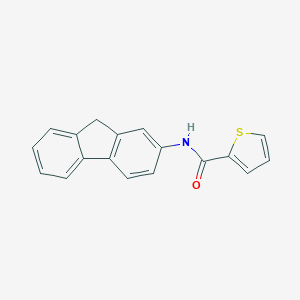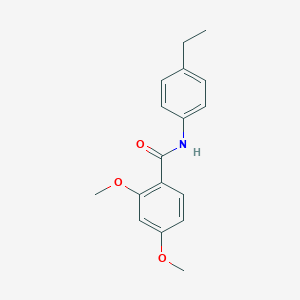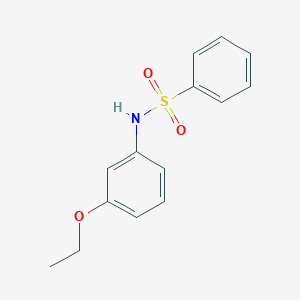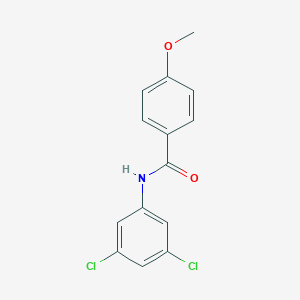
N-(3,5-dichlorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-methoxybenzamide, also known as DCF, is a chemical compound that belongs to the family of benzamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
N-(3,5-dichlorophenyl)-4-methoxybenzamide exerts its biological activity by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and cancer. By inhibiting COX-2, N-(3,5-dichlorophenyl)-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. N-(3,5-dichlorophenyl)-4-methoxybenzamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N-(3,5-dichlorophenyl)-4-methoxybenzamide has some limitations as well. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to be less effective than other COX-2 inhibitors in some cases.
Orientations Futures
There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide. One potential direction is to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to explore the molecular mechanisms of N-(3,5-dichlorophenyl)-4-methoxybenzamide-induced apoptosis in cancer cells. In addition, it would be interesting to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a tool to study the role of COX-2 in other biological processes. Finally, further studies are needed to determine the optimal dosage and administration route of N-(3,5-dichlorophenyl)-4-methoxybenzamide for various applications.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been used as a tool to investigate the role of COX-2 in various biological processes. While N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool, it also has some limitations. There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide, including its potential as a therapeutic agent and its role in other biological processes.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-4-methoxybenzamide can be synthesized by the reaction of 3,5-dichloroaniline and 4-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been used as a tool to investigate the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. It has also been used to study the molecular mechanisms of cell proliferation and apoptosis.
Propriétés
Formule moléculaire |
C14H11Cl2NO2 |
|---|---|
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-9(3-5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) |
Clé InChI |
BDMPBILTTVNPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



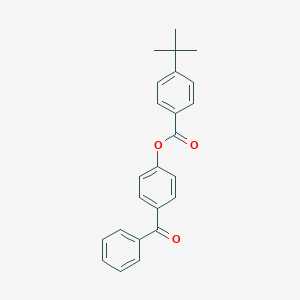

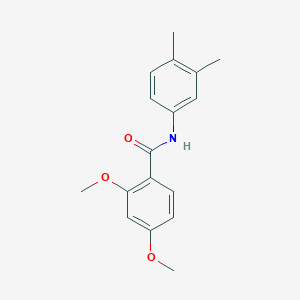
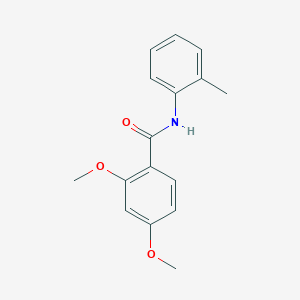
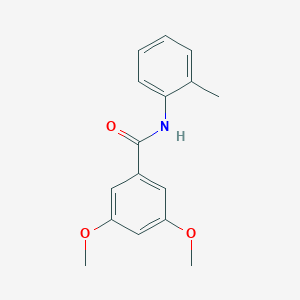

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
